![molecular formula C24H17BrO5 B2718352 Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate CAS No. 610762-84-0](/img/no-structure.png)

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

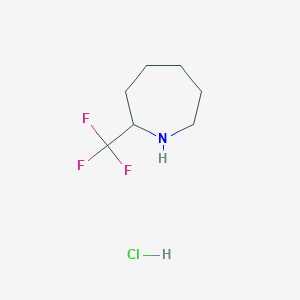

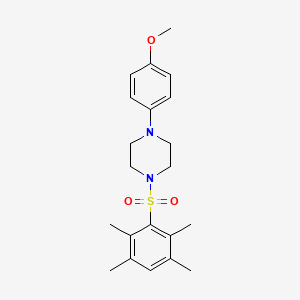

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate is a compound that has been extensively studied in the field of scientific research due to its potential therapeutic properties. This compound is a derivative of chromen-4-one, which is a naturally occurring compound found in various plants. The synthesis method of this compound involves the reaction of 4-bromocoumarin with benzyl 2-hydroxyacetate in the presence of a base.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking Studies

A series of biphenyl ester derivatives, including compounds similar in structure to Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate, were synthesized for their potential as tyrosinase inhibitors. These compounds were analyzed through crystallographic and spectral analysis, with several exhibiting significant anti-tyrosinase activities comparable to the standard inhibitor kojic acid. Molecular docking studies further confirmed the inhibitory effects, revealing primary and secondary binding sites crucial for their activity (Kwong et al., 2017).

Advanced Synthesis Techniques

Research into the synthesis of complex molecular structures has led to the development of efficient methods for coupling reactions, such as the Suzuki–Miyaura coupling. This has been applied for the selective synthesis of benzyl biphenyls, where compounds like Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate could be synthesized under mild conditions, showing the versatility of these methods in creating pharmacologically relevant molecules (Ohsumi & Nishiwaki, 2017).

Photoluminescence and Metal-Organic Frameworks

A new carboxylic acid ligand was designed for constructing novel metal-organic framework materials, showcasing the potential for compounds like Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate to contribute to the development of materials with unique properties, such as photoluminescence. This highlights the broader applicability of such compounds beyond biological activities, extending to materials science and engineering (Lv et al., 2015).

Catalytic Applications and Mechanistic Insights

The catalytic properties of palladium complexes were explored in the carbonylation of benzyl alcohol and its analogs, including those structurally related to Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate. This research provides insights into the mechanistic aspects of catalysis and highlights the potential for these compounds in synthetic organic chemistry, offering pathways to synthesize complex molecules efficiently (Lin & Yamamoto, 1998).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate involves the reaction of 4-bromophenyl-2-hydroxybenzoate with benzyl 2-bromoacetate in the presence of a base to form the intermediate benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate.", "Starting Materials": [ "4-bromophenyl-2-hydroxybenzoate", "benzyl 2-bromoacetate", "base" ], "Reaction": [ "Step 1: Dissolve 4-bromophenyl-2-hydroxybenzoate and benzyl 2-bromoacetate in a suitable solvent.", "Step 2: Add a base such as potassium carbonate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography to obtain Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate." ] } | |

Número CAS |

610762-84-0 |

Nombre del producto |

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate |

Fórmula molecular |

C24H17BrO5 |

Peso molecular |

465.299 |

Nombre IUPAC |

benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate |

InChI |

InChI=1S/C24H17BrO5/c25-18-8-6-17(7-9-18)21-14-29-22-12-19(10-11-20(22)24(21)27)28-15-23(26)30-13-16-4-2-1-3-5-16/h1-12,14H,13,15H2 |

Clave InChI |

POXHVAKVMLDWLL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2718271.png)

![3-methyl-1-phenyl-N-(p-tolylcarbamothioyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2718275.png)

![N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B2718279.png)

![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)

![[2-(ethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718288.png)

![N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2718292.png)